

5-Chloro-2-(trifluoromethyl)phenylacetonitrile

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1585990

[Get Quote](#)

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of **5-Chloro-2-(trifluoromethyl)phenylacetonitrile**, a key chemical intermediate for professionals in research, development, and synthetic chemistry. We will delve into its core molecular properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and critical safety protocols, grounded in authoritative references.

Core Molecular Attributes and Physicochemical Properties

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of the chloro and trifluoromethyl groups on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science.^[1] Its primary identifiers and computed properties are summarized below.

Key Identifiers

Identifier	Value	Source(s)
Molecular Formula	C ₉ H ₅ ClF ₃ N	[2] [3] [4]
Molecular Weight	219.59 g/mol	[2] [3] [4]
CAS Number	261763-26-2	[2] [3]
IUPAC Name	[5-Chloro-2-(trifluoromethyl)phenyl]acetone	[3]
InChI	1S/C9H5ClF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2	[3]
InChIKey	XCPSZOAJWIBKNE-UHFFFAOYSA-N	[3]

Physicochemical Data

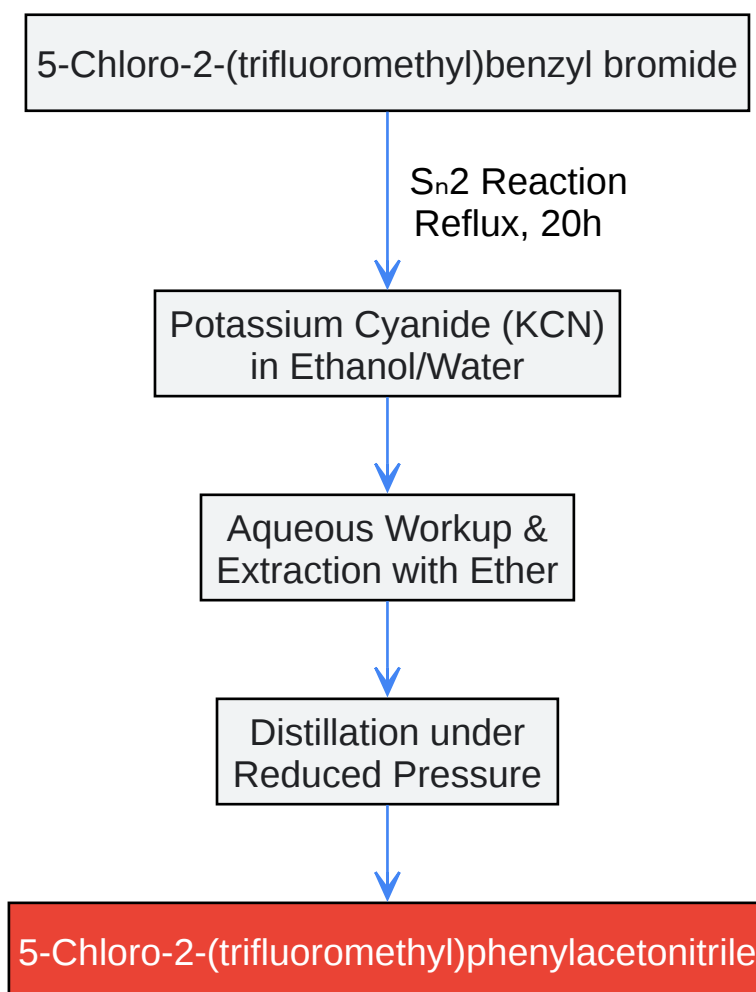
The following table outlines key computed physicochemical properties which are crucial for predicting the compound's behavior in various solvent systems and biological matrices.

Property	Value	Notes and Significance
Topological Polar Surface Area	23.8 Å ²	Influences membrane permeability and solubility. [1]
Complexity	242	A measure of the intricacy of the molecular structure. [1]
Hydrogen Bond Acceptor Count	4	Relates to its ability to interact with biological targets. [1]
Rotatable Bond Count	1	Pertains to the conformational flexibility of the molecule. [1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted phenylacetonitriles is a cornerstone reaction in organic synthesis. A common and effective method for preparing **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a reliable method for introducing the nitrile functional group.[5]
[6]

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Chloro-2-(trifluoromethyl)phenylacetonitrile**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5][7]

Materials:

- 5-Chloro-2-(trifluoromethyl)benzyl bromide
- Potassium cyanide (KCN)
- Absolute ethanol
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 5-Chloro-2-(trifluoromethyl)benzyl bromide (1.0 eq), potassium cyanide (1.8 eq), absolute ethanol, and water (4:1 v/v).
 - **Rationale:** The ethanol/water solvent system is chosen to dissolve both the organic starting material and the inorganic cyanide salt, facilitating the reaction. Using a molar excess of KCN drives the reaction to completion.
- **Reaction Execution:** Heat the mixture to reflux and stir vigorously for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Rationale:** Refluxing provides the necessary activation energy for the S_N2 reaction. Extended reaction time ensures maximum conversion of the starting benzyl bromide.
- **Quenching and Extraction:** After cooling to room temperature, dilute the reaction mixture with a significant volume of water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.
 - **Rationale:** Dilution with water precipitates the organic product and dissolves remaining inorganic salts. Diethyl ether is a suitable solvent for extracting the nonpolar product from the aqueous phase.

- Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
 - Rationale: Washing removes water-soluble impurities. Drying with magnesium sulfate removes residual water from the organic phase, which is critical for obtaining a pure product upon solvent evaporation.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** as a clear liquid.[\[5\]](#)[\[7\]](#)
 - Rationale: Vacuum distillation is the standard method for purifying liquid products with relatively high boiling points, as it prevents thermal decomposition.

Analytical Characterization

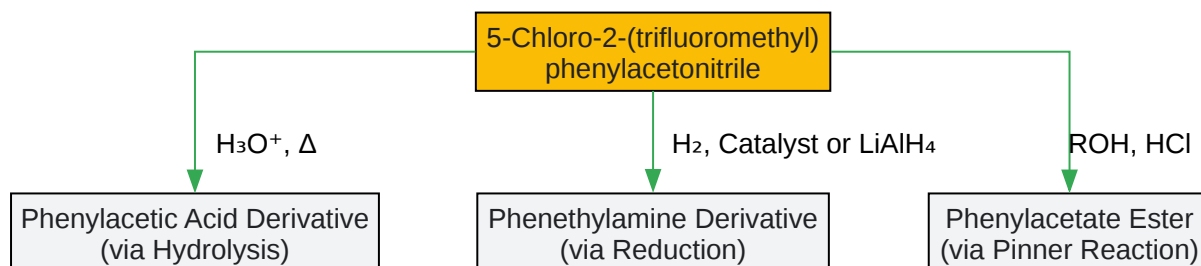
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This self-validating system is crucial for any research or development application.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation. The proton NMR should show characteristic signals for the aromatic protons and the methylene ($-\text{CH}_2-$) protons. The carbon NMR will confirm the presence of all nine unique carbon atoms.
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight (219.59 g/mol).[\[2\]](#)[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy should be used to identify key functional groups. A sharp, strong absorption band in the region of $2240\text{--}2260\text{ cm}^{-1}$ is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch.

Applications as a Chemical Intermediate

The true value of **5-Chloro-2-(trifluoromethyl)phenylacetonitrile** lies in its versatility as a precursor for more complex molecules.[\[6\]](#) The nitrile group and the activated methylene unit

are hubs for chemical transformations.



[Click to download full resolution via product page](#)






Caption: Key transformations of the phenylacetonitrile scaffold.

- **Pharmaceutical Synthesis:** The trifluoromethyl group is a bioisostere for other functional groups and can enhance metabolic stability and cell permeability. The chloro substituent provides another site for modification, for instance, through cross-coupling reactions. Phenylacetonitriles are precursors to a wide range of pharmaceuticals, including stimulants, antihistamines, and diuretics.[6]
- **Agrochemical Development:** The specific substitution pattern is often found in molecules designed as herbicides and fungicides, where the trifluoromethyl group can increase biological activity.

Safety, Handling, and Disposal

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is classified as a toxic substance and requires careful handling in a controlled laboratory environment.[8][9][10]

GHS Hazard Classification

Hazard Class	Hazard Statement	Signal Word	Pictogram
Acute Toxicity, Oral	H301: Toxic if swallowed	Danger	
Acute Toxicity, Dermal	H311 / H312: Toxic/Harmful in contact with skin	Danger	
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning	
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning	
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning	

(Data synthesized from multiple safety data sheets)[9][10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated fume hood.[8][9] A safety shower and eye wash station must be readily available.[8]
- Personal Protective Equipment:
 - Gloves: Wear impervious chemical-resistant gloves.[8]
 - Eye Protection: Use chemical safety goggles and a face shield if there is a splash risk.[8]
 - Clothing: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[9][11]
- Handling Practices: Avoid direct contact with the substance.[9] Do not breathe mist or vapors.[12] Wash hands thoroughly after handling.[8][11]

First Aid Measures

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[10]

- If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[8][11]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[8][12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

Storage and Disposal

- Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place away from oxidizing agents.[8][9]
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This may involve incineration in a licensed chemical waste facility.[8]

Conclusion

5-Chloro-2-(trifluoromethyl)phenylacetonitrile is a well-defined chemical entity with a molecular formula of $C_9H_5ClF_3N$ and a molecular weight of 219.59 g/mol .[2][3] Its synthesis is achievable through standard organic chemistry protocols, and its identity can be rigorously confirmed with modern analytical methods. While its handling requires strict adherence to safety protocols due to its toxicity, its utility as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is significant. This guide serves as a foundational resource for researchers aiming to safely and effectively utilize this compound in their development programs.

References

- Mol-Instincts. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- Fisher Scientific. (2024). SAFETY DATA SHEET: **5-Chloro-2-(trifluoromethyl)phenylacetonitrile**.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- Wikipedia. (n.d.). Benzyl cyanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 5-Chloro-2-(trifluoromethyl)phenylacetonitrile | 261763-26-2 [sigmaaldrich.com]
- 4. bocsci.com [bocsci.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [5-Chloro-2-(trifluoromethyl)phenylacetonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585990#5-chloro-2-trifluoromethyl-phenylacetonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com